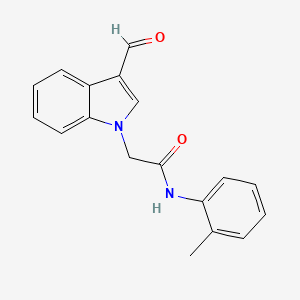![molecular formula C14H14N4O3 B11839914 6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)
6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(3-Ethylureido)-[3,3’-bipyridine]-5-carboxylic acid is a complex organic compound belonging to the bipyridine family Bipyridines are well-known for their ability to act as ligands, forming stable complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-(3-Ethylureido)-[3,3’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative, also in the presence of a palladium catalyst.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridine derivatives using copper as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
6’-(3-Ethylureido)-[3,3’-bipyridine]-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new drugs or therapeutic agents.
Medicine: Explored for its potential in medicinal chemistry, including its role in drug design and development.
Industry: Utilized in the synthesis of advanced materials, such as polymers and supramolecular structures
Mechanism of Action
The mechanism by which 6’-(3-Ethylureido)-[3,3’-bipyridine]-5-carboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Catalysis: Enhancing the catalytic activity of metal centers in various chemical reactions.
Biological Interactions: Binding to specific proteins or enzymes, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,4’-Bipyridine: Another bipyridine derivative with similar coordination properties but different electronic and steric effects.
1,10-Phenanthroline: A related compound with a similar structure but different binding properties and applications
Uniqueness: 6’-(3-Ethylureido)-[3,3’-bipyridine]-5-carboxylic acid stands out due to its unique ethylureido and carboxylic acid functional groups, which can impart distinct chemical reactivity and binding properties compared to other bipyridine derivatives.
Properties
Molecular Formula |
C14H14N4O3 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
5-[6-(ethylcarbamoylamino)pyridin-3-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N4O3/c1-2-16-14(21)18-12-4-3-9(8-17-12)10-5-11(13(19)20)7-15-6-10/h3-8H,2H2,1H3,(H,19,20)(H2,16,17,18,21) |
InChI Key |
COHPPYYIBHNRJA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



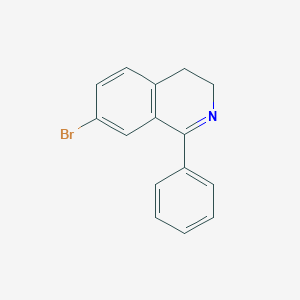
![5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole](/img/structure/B11839847.png)

![(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B11839849.png)
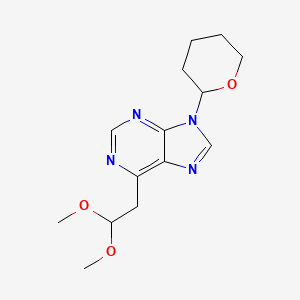

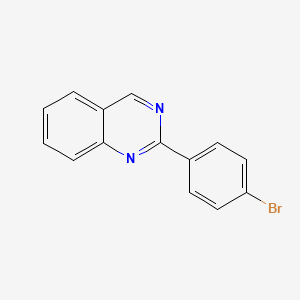
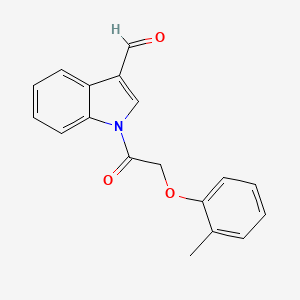


![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline](/img/structure/B11839895.png)
![N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11839900.png)
